Boc-L-Pra-OH (DCHA)

Description

Properties

IUPAC Name |

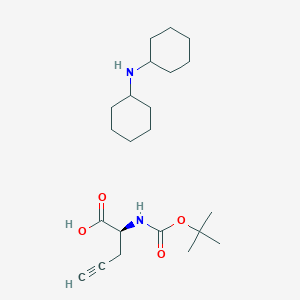

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFMNUDFZKNXCE-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583379 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63039-49-6 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-propargyl-Gly-OH (dicyclohexylammonium) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-L-Propargylglycine (DCHA Salt): Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-Butoxycarbonyl-L-propargylglycine dicyclohexylammonium salt, commonly abbreviated as Boc-L-Pra-OH (DCHA), is a pivotal building block in modern peptide synthesis and drug discovery. The presence of a terminal alkyne group in its side chain offers a versatile handle for post-synthetic modifications via click chemistry, enabling the development of complex peptide architectures, peptidomimetics, and antibody-drug conjugates. This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-L-Pra-OH (DCHA), detailed experimental protocols for its synthesis and its application in solid-phase peptide synthesis (SPPS), and a workflow diagram illustrating its integration into peptide elongation cycles.

Chemical and Physical Properties

Boc-L-Pra-OH is most commonly supplied as a dicyclohexylammonium (DCHA) salt to improve its stability, crystallinity, and handling characteristics compared to the free acid.[1] The DCHA salt is a white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 63039-49-6 | [1][2][3] |

| Molecular Formula | C₂₂H₃₈N₂O₄ | [4] |

| Molecular Weight | 394.55 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 140 - 146 °C | [1] |

| Optical Rotation | [α]D²⁵ = +43 ± 2° (c=1 in 1N NaOH) | [1] |

| Purity (by HPLC) | ≥ 98% | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of Boc-L-Propargylglycine

The synthesis of Boc-L-propargylglycine typically involves the protection of the amino group of L-propargylglycine with a tert-butoxycarbonyl (Boc) group. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of N-Boc-L-propargylglycine

This protocol is adapted from established methods for the N-protection of amino acids.

Materials:

-

L-propargylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1N Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-propargylglycine in a mixture of water and a suitable organic solvent like dioxane or THF. Add sodium bicarbonate or sodium hydroxide to the solution to achieve a basic pH (around 10), which facilitates the reaction.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent dropwise. The reaction is typically carried out at room temperature and stirred for several hours to overnight.

-

Work-up:

-

Once the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1N HCl or KHSO₄ solution.

-

Extract the product, N-Boc-L-propargylglycine, with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield N-Boc-L-propargylglycine, often as a colorless oil or a white solid.

Formation of the DCHA Salt

To improve handling and stability, the free acid is converted to the DCHA salt.

Procedure:

-

Dissolve the crude N-Boc-L-propargylglycine in a suitable organic solvent such as ethyl acetate or diethyl ether.

-

To this stirred solution, add one equivalent of dicyclohexylamine (DCHA) dropwise.

-

Stir the mixture at room temperature. The Boc-L-Pra-OH (DCHA) salt will precipitate as a white crystalline solid.

-

Collect the solid by vacuum filtration, wash with cold hexane or ether, and dry under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Pra-OH (DCHA) is a valuable building block for introducing a propargyl group into a peptide sequence using Boc-chemistry SPPS. The terminal alkyne serves as a handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Experimental Protocol: Incorporation of Boc-L-Pra-OH into a Peptide Chain

The following is a general protocol for a single coupling cycle in manual Boc-SPPS.

1. Conversion of DCHA Salt to Free Acid:

Before coupling, the DCHA salt must be converted back to the free acid.

-

Materials: Boc-L-Pra-OH (DCHA), Ethyl acetate, 1N HCl or 10% aqueous citric acid, Water, Brine, Anhydrous MgSO₄.

-

Procedure:

-

Suspend the Boc-L-Pra-OH (DCHA) salt in ethyl acetate.

-

Transfer the suspension to a separatory funnel and wash three times with an equal volume of cold 1N HCl or 10% citric acid solution to remove the dicyclohexylamine.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to obtain the free acid, Boc-L-Pra-OH.

-

2. Boc-SPPS Coupling Cycle:

This cycle describes the addition of one Boc-L-Pra-OH residue to a resin-bound peptide chain with a free amino group.

-

Materials: Peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), N,N-Dimethylformamide (DMF), Boc-L-Pra-OH (free acid), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent.

-

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc protecting group.

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.

-

Wash the resin thoroughly with DCM and then with DMF to prepare for coupling.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-L-Pra-OH (free acid, 3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the solution to activate the carboxylic acid. This is often referred to as in situ neutralization coupling.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature to ensure complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Workflow and Logical Relationships

The following diagrams illustrate the key processes involving Boc-L-Pra-OH (DCHA).

Caption: Workflow for the synthesis of Boc-L-Pra-OH (DCHA) and its application in a Boc-SPPS cycle.

Conclusion

Boc-L-Pra-OH (DCHA) is an indispensable reagent for the synthesis of peptides containing a propargylglycine residue. Its DCHA salt form provides enhanced stability and ease of handling, while the Boc protecting group is readily cleaved under standard SPPS conditions. The terminal alkyne functionality opens up a vast chemical space for post-synthetic modifications, making it a highly valuable tool for creating novel peptide-based therapeutics, diagnostic agents, and research tools. The protocols and data presented in this guide offer a robust framework for the successful application of this versatile amino acid derivative in research and development.

References

A Technical Guide to the Physical Characteristics of Boc-L-Pra-OH (DCHA) Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of N-α-(tert-Butoxycarbonyl)-L-propargylglycine dicyclohexylammonium salt, commonly referred to as Boc-L-Pra-OH (DCHA). This document details its key physical and chemical properties, presents methodologies for their experimental determination, and offers visual representations of these workflows. The information herein is intended to support researchers and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development.

Core Physical and Chemical Properties

Boc-L-Pra-OH (DCHA) is a protected amino acid derivative widely used as a building block in the synthesis of peptides and other complex organic molecules. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the parent molecule, N-α-(tert-Butoxycarbonyl)-L-propargylglycine.

General Information

| Identifier | Value |

| Chemical Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid[1] |

| Common Synonyms | Boc-L-propraglycine dicyclohexylammonium salt, Boc-propargyl-L-Gly-OH·DCHA, (S)-2-(Boc-amino)-4-pentynoic acid dicyclohexylamine salt[1][2] |

| CAS Number | 63039-49-6[2][3][4] |

| Molecular Formula | C₂₂H₃₈N₂O₄[1] |

| Molecular Weight | 394.55 g/mol [2][3] |

Quantitative Physical Data

The following table summarizes the key quantitative physical characteristics of Boc-L-Pra-OH (DCHA) powder.

| Property | Value |

| Appearance | White powder[1][2] |

| Melting Point | 140 - 146 °C[2] |

| Purity | ≥ 98% (by HPLC)[2] |

| Optical Rotation | [a]D²⁵ = 43 ± 2º (c=1 in 1N NaOH)[2] |

| Storage Conditions | 0 - 8 °C[2] |

Solubility Profile

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical characteristics of Boc-L-Pra-OH (DCHA) powder.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: This protocol employs the capillary method, where a small, powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Boc-L-Pra-OH (DCHA) powder, finely ground

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Sample Preparation: Ensure the Boc-L-Pra-OH (DCHA) powder is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to determine a rough range.

-

Accurate Measurement: For a precise measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute as the temperature approaches the melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of a compound by separating it from potential impurities.

Principle: A solution of the sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. A detector measures the amount of each component, which is represented as a peak in a chromatogram. The purity is determined by the relative area of the main peak.

Apparatus and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Boc-L-Pra-OH (DCHA) powder

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Degas both mobile phases before use.

-

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of Boc-L-Pra-OH (DCHA) in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of approximately 1 mg/mL. Prepare further dilutions as needed.

-

Sample Preparation: Prepare a sample solution of Boc-L-Pra-OH (DCHA) at the same concentration as the standard. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Method:

-

Column: C18 reversed-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B and equilibrate

-

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Caption: Workflow for HPLC Purity Analysis.

Synthesis and Purification Overview

The formation of Boc-L-Pra-OH (DCHA) involves a two-step process that ensures a stable and high-purity final product, which is crucial for its application in peptide synthesis.

-

N-Boc Protection: The amino group of L-propargylglycine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This step prevents the amino group from participating in unwanted side reactions.

-

Salt Formation: The resulting Boc-L-propargylglycine, which can be difficult to handle as a free acid, is then treated with dicyclohexylamine (DCHA). This reaction forms the stable, crystalline dicyclohexylammonium salt, which can be easily purified by recrystallization.

References

Navigating the Solubility of Boc-L-Pra-OH (DCHA): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-Pra-OH (DCHA), a key building block in modern peptide synthesis and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of this reagent in dimethylformamide (DMF) and other common organic solvents, outlines experimental protocols for solubility determination, and presents a visual workflow for its application.

Introduction to Boc-L-Pra-OH (DCHA)

N-α-tert-Butyloxycarbonyl-L-propargylglycine dicyclohexylammonium salt, commonly abbreviated as Boc-L-Pra-OH (DCHA), is a synthetic amino acid derivative. Its structure incorporates a Boc protecting group, which enhances stability and solubility in organic solvents, and a propargyl group, making it a valuable tool for click chemistry applications.[1] The dicyclohexylammonium (DCHA) salt form further improves its handling and storage properties.[2] This reagent is widely utilized in the synthesis of peptides and other complex organic molecules.[1]

Solubility Profile of Boc-L-Pra-OH (DCHA)

While specific quantitative solubility data for Boc-L-Pra-OH (DCHA) in various organic solvents is not extensively published in publicly available literature, general solubility characteristics can be inferred from its structure and information on similar compounds. The presence of the bulky, nonpolar Boc and DCHA groups suggests good solubility in many organic solvents.

For a structurally related compound, N-Boc-L-proline, the following solubility has been reported:

-

Ethanol: ~15 mg/mL

-

DMSO: ~15 mg/mL

-

Dimethylformamide (DMF): ~20 mg/mL[3]

This information can serve as a useful, albeit approximate, guideline for researchers working with Boc-L-Pra-OH (DCHA). It is generally recommended to test solubility on a small scale before preparing larger solutions.

Table 1: Qualitative Solubility and Physicochemical Properties of Boc-L-Pra-OH (DCHA)

| Property | Value | Reference |

| Synonyms | Boc-propargyl-L-Gly-OH·DCHA, (S)-2-(Boc-amino)-4-pentynoic acid dicyclohexylamine salt | [1][4] |

| CAS Number | 63039-49-6 | [1][5] |

| Molecular Formula | C10H15NO4·C12H23N | [1][5] |

| Molecular Weight | 394.55 g/mol | [1][4][5] |

| Appearance | White powder | [1] |

| Melting Point | 140 - 146 °C | [1] |

| Storage | 0-8°C | [1] |

| General Solubility | Generally soluble in organic solvents.[2] Sparingly soluble in aqueous buffers. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol can be adapted. This method is based on standard laboratory procedures for determining the solubility of amino acid derivatives.[6][7]

Objective: To determine the saturation solubility of Boc-L-Pra-OH (DCHA) in a specific organic solvent (e.g., DMF).

Materials:

-

Boc-L-Pra-OH (DCHA)

-

Solvent of interest (e.g., DMF, HPLC grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Boc-L-Pra-OH (DCHA) to a known volume of the solvent in a vial.

-

Equilibration: Tightly cap the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or orbital shaker can be used.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method or UV-Vis spectrophotometry with a standard curve.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound at that temperature.

Application in Peptide Synthesis: A Workflow

Boc-L-Pra-OH (DCHA) is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for its incorporation into a growing peptide chain.

Caption: Workflow for incorporating Boc-L-Pra-OH (DCHA) in peptide synthesis.

Logical Flow for Solubility Testing

The process of determining the solubility of a compound like Boc-L-Pra-OH (DCHA) follows a logical experimental sequence.

Caption: Logical workflow for experimental solubility determination.

Conclusion

Boc-L-Pra-OH (DCHA) is an essential reagent for chemical biologists and medicinal chemists. While quantitative solubility data remains to be broadly published, its structural features and comparisons with similar molecules indicate good solubility in common organic solvents like DMF. The provided experimental protocol offers a reliable method for determining precise solubility values tailored to specific laboratory conditions. The visualized workflows aim to clarify its application in peptide synthesis and the logical steps for its characterization, thereby supporting the research and development endeavors of scientists in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the stability and purity of amino acid precursors are of paramount importance. N-protected amino acids, the fundamental building blocks in these processes, often present challenges in their free acid form, being unstable, oily, or non-crystalline. These characteristics can lead to degradation, difficulties in handling and purification, and the propensity for undesirable side reactions during synthesis. The formation of dicyclohexylammonium (DCHA) salts of these amino acids offers a robust solution, significantly enhancing their stability, handling, and overall utility. This technical guide provides an in-depth exploration of the chemical principles behind the stabilizing effect of DCHA salts, presents available quantitative data, details key experimental protocols, and visualizes the underlying workflows and relationships.

The Core Principle: How DCHA Salts Confer Stability

The enhanced stability of N-protected amino acids upon forming DCHA salts is primarily attributed to two key mechanisms: the formation of a stable ionic adduct and the moderation of the carboxylate group's nucleophilicity.[1]

When an N-protected amino acid is treated with dicyclohexylamine (DCHA), a strong organic base, a simple acid-base reaction occurs. The basic amine deprotonates the acidic carboxylic acid group of the amino acid, resulting in the formation of a dicyclohexylammonium cation and a carboxylate anion.[1] This ion pair forms a stable salt, which is often a crystalline solid with a well-defined melting point.[2] This is particularly advantageous for N-protected amino acids that are oils or amorphous solids in their free acid form, as it facilitates their purification through crystallization and simplifies their handling and storage.[1][3]

Furthermore, the bulky dicyclohexylammonium cation sterically hinders the carboxylate anion, reducing its nucleophilicity.[1][4] This is crucial in subsequent reactions, such as the introduction of the N-protecting group (e.g., Fmoc), where the unprotected carboxylate could otherwise act as a nucleophile, leading to the formation of dipeptide impurities.[1][4] By forming the DCHA salt, this side reaction is significantly suppressed, leading to a higher purity of the final N-protected amino acid.[1]

Data Presentation: Physicochemical Properties

The conversion of N-protected amino acids to their DCHA salt form leads to notable changes in their physicochemical properties. The following tables summarize available quantitative data for two representative amino acids, Fmoc-L-Leucine and Fmoc-Glycine, comparing their free acid and DCHA salt forms. It is important to note that direct comparative data from a single source is often unavailable, and the presented data is compiled from various supplier specifications.

Table 1: Comparison of Physicochemical Properties of Fmoc-L-Leucine and its DCHA Salt

| Property | Fmoc-L-Leucine (Free Acid) | Fmoc-L-Leucine DCHA Salt | Advantage of DCHA Salt Formation |

| Molecular Formula | C₂₁H₂₃NO₄[1] | C₂₁H₂₃NO₄ · C₁₂H₂₃N | Increased molecular weight. |

| Molecular Weight | 353.4 g/mol [1] | 534.7 g/mol | Facilitates accurate weighing. |

| Appearance | White powder[1] | White crystalline powder[5] | Crystalline nature allows for easier handling and purification by recrystallization.[1][6] |

| Melting Point | 148 - 163 °C[1] | 145 - 155 °C | Provides a sharp, defined melting point, indicative of high purity. |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF (~30 mg/mL); sparingly soluble in aqueous buffers (~0.5 mg/mL in 1:1 ethanol:PBS).[7] | Improved solubility and handling compared to the free acid.[8] | DCHA salt formation can improve solubility characteristics in certain solvents, aiding in formulation and reaction setup.[8][9] |

| Storage Conditions | 0 - 8 °C[1] | 0 - 8 °C[5] | Generally offers enhanced long-term stability, reducing degradation during storage.[4] |

| Hygroscopicity | Can be hygroscopic.[6] | Generally non-hygroscopic.[6] | Reduces water absorption, which can prevent hydrolysis and other forms of degradation, and simplifies weighing.[6] |

Table 2: Comparison of Physicochemical Properties of Fmoc-Glycine and its DCHA Salt

| Property | Fmoc-Glycine (Free Acid) | Fmoc-Glycine DCHA Salt | Advantage of DCHA Salt Formation |

| Molecular Formula | C₁₇H₁₅NO₄[10] | C₁₇H₁₅NO₄ · C₁₂H₂₃N | Increased molecular weight. |

| Molecular Weight | 297.30 g/mol [10] | 478.6 g/mol | Facilitates accurate weighing. |

| Appearance | White to off-white powder. | Crystalline solid. | Crystalline nature allows for easier handling and purification by recrystallization.[1][6] |

| Melting Point | 174 - 178 °C[11] | Data not readily available. | Provides a sharp, defined melting point, indicative of high purity. |

| Solubility | Very low in water; soluble in DMF, DMSO, and methanol. | Data not readily available. | DCHA salt formation can improve solubility characteristics in certain solvents, aiding in formulation and reaction setup.[8][9] |

| Storage Conditions | 2 - 8 °C | 2 - 8 °C | Generally offers enhanced long-term stability, reducing degradation during storage.[4] |

| Hygroscopicity | Can be hygroscopic.[6] | Generally non-hygroscopic.[6] | Reduces water absorption, which can prevent hydrolysis and other forms of degradation, and simplifies weighing.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the formation of N-Fmoc-amino acid DCHA salts, their conversion back to the free acid form, and their purity analysis.

Protocol 1: Formation of N-Fmoc-Amino Acid Dicyclohexylammonium Salt

This protocol outlines a general procedure for the synthesis of the DCHA salt of an N-Fmoc protected amino acid.[1][4]

Materials:

-

N-Fmoc-amino acid

-

Dicyclohexylamine (DCHA) (1 equivalent)

-

Acetone

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the N-Fmoc-amino acid in a suitable volume of acetone in a flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of dicyclohexylamine (1 equivalent) in acetone.

-

Slowly add the dicyclohexylamine solution to the stirring N-Fmoc-amino acid solution. A white precipitate of the dicyclohexylammonium salt should form upon addition.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the crystalline product by filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the purified N-Fmoc-amino acid DCHA salt under vacuum.

Protocol 2: Regeneration of the Free N-Fmoc-Amino Acid from its DCHA Salt

This protocol describes the conversion of the stable DCHA salt back to its free acid form for use in subsequent reactions, such as peptide synthesis.[2][3]

Materials:

-

N-Fmoc-amino acid DCHA salt

-

Ethyl acetate (or other suitable organic solvent like diethyl ether)

-

10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid.

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Suspend the N-Fmoc-amino acid DCHA salt in 5-10 volume parts of ethyl acetate in a separatory funnel.

-

Add an equal volume of 10% aqueous KHSO₄ or 10% phosphoric acid solution to the separatory funnel.

-

Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt should dissolve as the dicyclohexylamine is protonated and moves into the aqueous phase, leaving the N-Fmoc-amino acid in the organic phase. The pH of the lower, aqueous phase should be 2-3.

-

Allow the layers to separate. Drain and discard the lower aqueous layer.

-

Wash the organic layer with two additional portions of the aqueous acidic solution.

-

Wash the organic layer with water until the aqueous wash is neutral (pH ~7).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate.

-

Evaporate the solvent in vacuo using a rotary evaporator to obtain the free N-Fmoc-amino acid, which may be an oil or a solid.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an N-protected amino acid DCHA salt.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sample of N-protected amino acid DCHA salt

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve the N-protected amino acid DCHA salt in the initial mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example Gradient):

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 30%), and run a linear gradient to a higher percentage (e.g., 90%) over a defined period (e.g., 20 minutes).

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of DCHA salts in amino acid chemistry.

Conclusion

The use of dicyclohexylammonium salts represents a strategically sound approach to overcoming the inherent instability and handling challenges associated with many N-protected amino acids. The conversion to a crystalline, less hygroscopic, and less nucleophilic salt form not only enhances the shelf-life and purity of these critical reagents but also improves the efficiency and outcome of peptide synthesis. The straightforward and robust protocols for both the formation of DCHA salts and the regeneration of the active free acid make this a valuable and practical tool for researchers, scientists, and drug development professionals. The data and methodologies presented in this guide underscore the significant advantages conferred by DCHA salt formation in the production of high-quality building blocks for the synthesis of peptides and other pharmaceutical compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

The Versatility of Boc-L-Propargylglycine: A Technical Guide for Biochemical and Drug Development Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-propargylglycine is a cornerstone molecule in modern biochemistry and drug development, serving as a versatile building block for the synthesis of chemically modified peptides and proteins. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a terminal alkyne functionality, makes it an indispensable tool for a wide range of applications, including peptide synthesis, bioconjugation, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the applications of Boc-L-propargylglycine, complete with detailed experimental protocols, quantitative data on the inhibitory effects of its deprotected form (L-propargylglycine), and visualizations of relevant biochemical pathways and experimental workflows.

Core Applications in Biochemistry

The primary utility of Boc-L-propargylglycine in biochemistry stems from its role as a precursor to L-propargylglycine, a non-canonical amino acid that can be readily incorporated into proteins. The terminal alkyne group serves as a bioorthogonal handle, allowing for precise chemical modifications through "click chemistry."

Metabolic Labeling of Nascent Proteins

L-propargylglycine (L-Pg), the deprotected form of Boc-L-propargylglycine, is a structural analog of methionine and can be incorporated into newly synthesized proteins by the cellular translational machinery. This metabolic labeling strategy allows for the selective tagging and subsequent identification, tracking, or isolation of proteins synthesized within a specific timeframe.

Enzyme Inhibition

L-propargylglycine is a known irreversible inhibitor of several enzymes, most notably those involved in amino acid metabolism. This inhibitory activity is crucial for studying enzyme mechanisms and for the development of enzyme-targeted drugs. The primary mechanism of inhibition often involves the covalent modification of the enzyme's active site.

Applications in Drug Development

In the realm of drug development, Boc-L-propargylglycine is instrumental in the creation of sophisticated and highly specific therapeutic agents.

Peptide Synthesis and Modification

Boc-L-propargylglycine is a key reagent in solid-phase peptide synthesis (SPPS).[1] The Boc group provides a stable protecting group for the amine terminus, which can be readily removed under acidic conditions.[2] The incorporation of the propargylglycine residue introduces a versatile alkyne handle into the peptide sequence, which can be used for a variety of post-synthetic modifications.

Bioconjugation via Click Chemistry

The terminal alkyne of the propargylglycine residue is a perfect reaction partner for azide-containing molecules in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction. This highly efficient and specific reaction allows for the conjugation of peptides to a wide array of molecules, including:

-

Fluorescent dyes for imaging and tracking.

-

Polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

-

Targeting ligands to direct the peptide to specific cells or tissues.

-

Drug molecules to create peptide-drug conjugates.

Quantitative Data: Enzyme Inhibition by L-Propargylglycine

The deprotected form of Boc-L-propargylglycine, L-propargylglycine, exhibits inhibitory activity against several enzymes. The following table summarizes available quantitative data on its inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC50).

| Enzyme | Organism/Source | Inhibition Type | K_i (mM) | k_inact (min⁻¹) | Reference(s) |

| Cystathionine γ-lyase (CSE) | Rat liver | Irreversible | - | - | [3][4] |

| Alanine transaminase | Pig heart | Irreversible | 3.9 | 0.26 | [3] |

| L-amino-acid oxidase | Crotalus adamanteus venom | Substrate (not inhibitor) | - | - | [5] |

| Cystathionine γ-synthase | Bacterial | Irreversible | - | - | [6] |

| Methionine γ-lyase | Bacterial | Irreversible | - | - | [6] |

Signaling Pathways

While direct modulation of major signaling pathways by Boc-L-propargylglycine itself is not extensively documented, its deprotected form, L-propargylglycine, can indirectly influence cellular signaling through its inhibition of hydrogen sulfide (H₂S) production. L-propargylglycine is a known inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S.[4] H₂S is a gaseous signaling molecule with roles in inflammation, oxidative stress, and cell survival, and its modulation can impact pathways such as NF-κB and MAPK.

Potential Impact on NF-κB Signaling

H₂S has been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting H₂S production, L-propargylglycine could potentially alter NF-κB activation and the expression of downstream inflammatory genes.

Caption: Potential modulation of the NF-κB signaling pathway by L-propargylglycine.

Potential Impact on MAPK Signaling

Oxidative stress is a known activator of MAPK signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.[7][8] H₂S can act as an antioxidant, and its depletion by L-propargylglycine could potentially lead to increased oxidative stress and subsequent activation of MAPK pathways.

Caption: Potential impact of L-propargylglycine on MAPK signaling via oxidative stress.

Experimental Protocols

Incorporation of Boc-L-propargylglycine into Peptides via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing Boc-L-propargylglycine using Boc chemistry.

Materials:

-

Rink Amide MBHA resin

-

Boc-protected amino acids (including Boc-L-propargylglycine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dipeptide isopropylethylamine (DIEA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

Dissolve the Boc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Boc-L-propargylglycine at the desired position.

-

Final Deprotection and Cleavage:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Wash the pellet with cold ether and air dry.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylglycine-Containing Peptide

This protocol describes the "click" reaction between a peptide containing L-propargylglycine and an azide-functionalized molecule.[9]

Materials:

-

Propargylglycine-containing peptide

-

Azide-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Stock Solutions:

-

Peptide: 10 mM in water or PBS.

-

Azide molecule: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

Sodium ascorbate: 500 mM in water (prepare fresh).

-

THPTA: 100 mM in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

Peptide solution (to a final concentration of 100 µM).

-

Azide solution (to a final concentration of 200 µM).

-

THPTA solution (to a final concentration of 1 mM).

-

CuSO₄ solution (to a final concentration of 200 µM).

-

-

-

Initiate Reaction: Add the sodium ascorbate solution to a final concentration of 5 mM.

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

-

Purification: Purify the clicked peptide using RP-HPLC or size-exclusion chromatography.

Metabolic Labeling of Nascent Proteins with L-Propargylglycine (L-Pg)

This protocol describes the metabolic labeling of newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-propargylglycine (L-Pg)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Culture: Culture cells to the desired confluency in complete medium.

-

Methionine Starvation:

-

Aspirate the complete medium.

-

Wash the cells once with warm PBS.

-

Add methionine-free medium and incubate for 30-60 minutes.

-

-

Labeling:

-

Replace the methionine-free medium with fresh methionine-free medium containing L-Pg (typically 50-100 µM).

-

Incubate for the desired labeling period (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Aspirate the labeling medium and wash the cells twice with cold PBS.

-

Add cold lysis buffer containing protease inhibitors.

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay). The lysate is now ready for downstream applications such as click chemistry-based detection or enrichment.

Experimental Workflows

Workflow for Target Identification of a Bioactive Compound

This workflow illustrates how Boc-L-propargylglycine can be used to synthesize a probe for identifying the protein targets of a bioactive compound.

Caption: Workflow for identifying protein targets of a bioactive compound.

Workflow for Live-Cell Imaging of Nascent Proteins

This workflow outlines the steps for visualizing newly synthesized proteins in living cells using L-propargylglycine and strain-promoted azide-alkyne cycloaddition (SPAAC).

Caption: Workflow for live-cell imaging of nascent proteins.

Conclusion

Boc-L-propargylglycine is a powerful and versatile tool in the arsenal of biochemists and drug development professionals. Its utility in peptide synthesis, coupled with the bioorthogonal reactivity of the propargyl group, enables a wide range of applications from fundamental studies of protein dynamics to the creation of novel therapeutics. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of this valuable molecule in diverse research and development settings. As our understanding of complex biological systems grows, the precise chemical control afforded by Boc-L-propargylglycine will undoubtedly continue to drive innovation in both academic and industrial research.

References

- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Problem with Reaction Path Diagram [groups.google.com]

- 3. L-Propargylglycine | 23235-01-0 [chemicalbook.com]

- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Storage, Stability, and Handling of Boc-L-Pra-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the optimal storage conditions and stability of N-α-(tert-Butoxycarbonyl)-L-propargylglycine dicyclohexylamine salt (Boc-L-Pra-OH (DCHA)). Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this key reagent in research and drug development applications.

Overview of Boc-L-Pra-OH (DCHA)

Boc-L-Pra-OH (DCHA) is a synthetic amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is a cornerstone of modern orthogonal peptide synthesis strategies due to its stability under a range of conditions and its facile removal under acidic conditions. The dicyclohexylamine (DCHA) salt form enhances the crystallinity and handling properties of the parent amino acid. Understanding the stability profile of this compound is paramount to ensure the accuracy and reproducibility of experimental outcomes.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of Boc-L-Pra-OH (DCHA). The following table summarizes the recommended storage conditions based on information from suppliers and general knowledge of Boc-protected amino acids. For specific lot-to-lot storage requirements, always refer to the Certificate of Analysis provided by the manufacturer.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or refrigerated (2-8 °C). Some suppliers recommend -20°C for long-term storage. | Lower temperatures slow down potential degradation pathways. Consistent temperature is key. |

| Humidity | Store in a dry environment. Use of desiccants is recommended. | The Boc protecting group is susceptible to acid-catalyzed hydrolysis, which can be initiated by moisture. |

| Light | Store in a light-resistant container. | While not highly light-sensitive, protection from UV radiation is a good practice for all chemical reagents. |

| Atmosphere | Keep container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes exposure to moisture and atmospheric contaminants. |

Stability Profile

The Boc protecting group is known to be stable under neutral and basic conditions but is readily cleaved by acids.[1] The primary degradation pathway involves the acid-catalyzed removal of the Boc group to yield the free amino acid, tert-butanol, and carbon dioxide.

General Stability of Boc-Protected Amino Acids

Boc-protected amino acids are generally stable for long-term storage when kept under the recommended conditions.[] However, exposure to acidic environments, elevated temperatures, and humidity can lead to degradation. The DCHA salt form of Boc-L-Pra-OH is intended to improve its stability and handling characteristics by forming a stable, crystalline solid.

The following diagram illustrates the general acid-catalyzed degradation of a Boc-protected amino acid.

Caption: General Acid-Catalyzed Degradation of a Boc-Protected Amino Acid.

Experimental Protocols for Stability and Quality Assessment

While specific stability data for Boc-L-Pra-OH (DCHA) is not extensively published, a forced degradation study can be performed to assess its stability under various stress conditions. The following is a representative protocol.

Forced Degradation Study Protocol

Objective: To evaluate the stability of Boc-L-Pra-OH (DCHA) under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.

Materials:

-

Boc-L-Pra-OH (DCHA)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV detector

-

LC-MS system for peak identification

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare a stock solution of Boc-L-Pra-OH (DCHA) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

-

Use LC-MS to identify the mass of the degradation products to propose their structures.

-

Template for a Stability Study

The following table provides a template for designing a comprehensive stability study for Boc-L-Pra-OH (DCHA).

| Parameter | Conditions | Analytical Method | Acceptance Criteria |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH for 24 months | HPLC-UV | Purity ≥ 98.0% |

| 2-8°C for 24 months | HPLC-UV | Purity ≥ 98.5% | |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | HPLC-UV | Purity ≥ 98.0% |

| Forced Degradation | Acid (0.1 M HCl), Base (0.1 M NaOH), Oxidation (3% H₂O₂), Heat (60°C), Light (ICH Q1B) | HPLC-UV, LC-MS | Demonstrate specificity of the analytical method. Identify major degradation products. |

| Appearance | Visual Inspection | No change in color or physical form. | |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Handling and Workflow

Proper handling of Boc-L-Pra-OH (DCHA) is essential to maintain its quality. The following workflow diagram outlines the key steps from receiving the compound to its use in an experiment.

Caption: Workflow for Handling and Use of Boc-L-Pra-OH (DCHA).

Conclusion

The stability and proper handling of Boc-L-Pra-OH (DCHA) are critical for its effective use in research and development. By adhering to the recommended storage conditions of a cool, dry, and inert environment, the integrity of the compound can be maintained. While specific quantitative stability data is limited, the general knowledge of Boc-protected amino acids suggests that the primary degradation pathway is acid-catalyzed hydrolysis. Implementing routine quality control checks and following a structured handling workflow will ensure the reliability of experimental results obtained using this important chemical building block. For critical applications, conducting a forced degradation study is recommended to establish a comprehensive stability profile.

References

Methodological & Application

Application Notes and Protocols for Standard Coupling Reagents for Boc-L-Pra-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-L-propargylglycine (Boc-L-Pra-OH) is a non-canonical amino acid that has garnered significant interest in peptide chemistry and drug development. The propargyl group serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the site-specific introduction of a wide array of functionalities, including imaging agents, cytotoxic drugs, and polyethylene glycol (PEG) chains.

The successful incorporation of Boc-L-Pra-OH into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) is contingent upon the selection of an appropriate coupling reagent. The choice of coupling reagent and methodology is critical for achieving high coupling efficiency, minimizing side reactions such as racemization, and ensuring the synthesis of the target peptide with high purity and yield. This document provides detailed application notes and protocols for the use of standard coupling reagents for the incorporation of Boc-L-Pra-OH in Boc-SPPS.

Recommended Coupling Reagents

The selection of a coupling reagent for Boc-L-Pra-OH should be based on factors such as the desired reaction kinetics, the potential for racemization, and the steric hindrance of the coupling partners. The most common and effective coupling reagents for Boc-SPPS fall into two main categories: carbodiimides and onium salts (uronium/aminium and phosphonium).

-

Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective and widely used coupling reagent.[1] It is typically used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and accelerate the coupling reaction.[1][2] This combination is generally reliable for most standard amino acid couplings.

-

Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling kinetics.[1][2] They are particularly advantageous for difficult couplings, including sterically hindered amino acids.[1][3] HATU is often preferred over HBTU as it can lead to faster reactions and less epimerization.[2]

-

Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective coupling reagent that offers rapid and efficient couplings with low racemization.[2][4] A key advantage of phosphonium salts is that they do not have the potential to guanidinylate the N-terminal amino group, a possible side reaction with uronium reagents if used in excess.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the general performance characteristics of standard coupling reagents applicable for the incorporation of Boc-L-Pra-OH in SPPS. The quantitative data is representative of typical Boc-SPPS couplings.

| Coupling Reagent | Relative Cost | Coupling Time | Racemization Potential | Key Features |

| DIC/HOBt | Low | 1 - 4 hours | Low to Moderate | Cost-effective and widely used, though can be slower for challenging couplings.[1] |

| HBTU | Moderate | 15 - 60 minutes | Low | A reliable and efficient choice for most couplings, faster than carbodiimide methods.[1][5] |

| HATU | High | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings.[1][2] |

| PyBOP | High | 15 - 60 minutes | Very Low | Rapid and efficient, with a lower risk of N-terminal capping compared to uronium salts.[2][4] |

Experimental Protocols

The following are detailed protocols for the coupling of Boc-L-Pra-OH onto a resin-bound peptide with a free N-terminal amine in a Boc-SPPS workflow. These protocols assume a standard manual or automated synthesis setup.

General Boc-SPPS Cycle Steps

Prior to coupling Boc-L-Pra-OH, the standard Boc-SPPS cycle involves deprotection of the N-terminal Boc group and neutralization.

-

Boc Deprotection:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for a 1-2 minute pre-wash.[6]

-

Drain the solution and add a fresh 25-50% TFA/DCM solution, agitating for 20-30 minutes.[6]

-

Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM.[1]

-

-

Neutralization:

Protocol 1: Coupling with DIC/HOBt

This protocol is a cost-effective and reliable method for routine couplings.

-

Resin Preparation: Following the general deprotection and neutralization steps, suspend the resin in DCM (approximately 10 mL per gram of resin).[5]

-

Pre-activation: In a separate vessel, dissolve Boc-L-Pra-OH (3-4 equivalents) and HOBt (3-4 equivalents) in a minimal amount of DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[1]

-

Coupling: Add the pre-activated amino acid solution to the resin suspension.

-

Reaction: Agitate the mixture for 1-4 hours at room temperature.[1]

-

Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[1] If the test is positive, the coupling step can be repeated.

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).[7]

Protocol 2: Coupling with HBTU/DIEA

This protocol utilizes a more reactive uronium salt for faster and more efficient coupling.

-

Resin Preparation: Following the general deprotection and neutralization steps, add the resin to the reaction vessel.

-

Coupling Solution Preparation: In a separate vessel, dissolve Boc-L-Pra-OH (2-3 equivalents), HBTU (2-3 equivalents), and optionally HOBt (2-3 equivalents, to further suppress racemization) in DMF.[7][8]

-

Activation and Coupling: Add DIEA (4-6 equivalents) to the amino acid solution to begin activation. Immediately add the activated solution to the resin.[7]

-

Reaction: Agitate the mixture for 15-60 minutes at room temperature.[5]

-

Monitoring: Monitor the reaction completion with the Kaiser test.[7]

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).[7]

Protocol 3: Coupling with HATU/DIEA

This protocol is recommended for potentially difficult couplings to ensure high efficiency.

-

Resin Preparation: Follow the general deprotection and neutralization steps.

-

Coupling Solution Preparation: In a separate vessel, dissolve Boc-L-Pra-OH (2-3 equivalents) and HATU (2-3 equivalents) in DMF.[7]

-

Activation and Coupling: Add DIEA (4-6 equivalents) to the amino acid solution and vortex for 1-2 minutes. Immediately add the activated solution to the resin.[7]

-

Reaction: Agitate the mixture for 15-45 minutes at room temperature.

-

Monitoring: Monitor the reaction completion with the Kaiser test.[7]

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).[7]

Mandatory Visualizations

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Caption: Simplified reaction pathway for HBTU-mediated coupling.

Caption: Decision tree for selecting a suitable coupling reagent.

Potential Side Reactions and Mitigation

-

Racemization: The activation of the carboxylic acid of Boc-L-Pra-OH can lead to the loss of chiral integrity.

-

Incomplete Coupling: The propargyl side chain may impart some steric hindrance, potentially leading to incomplete coupling reactions.

-

Guanidinylation: When using excess uronium/aminium reagents like HBTU or HATU, there is a possibility of the reagent reacting with the free N-terminal amine, leading to a capped and unreactive peptide chain.

-

Mitigation: Use the coupling reagent in an equimolar amount relative to the amino acid.[2] Alternatively, phosphonium reagents like PyBOP can be used as they do not cause this side reaction.

-

Conclusion

The successful incorporation of Boc-L-Pra-OH in Boc-SPPS is readily achievable with standard coupling methodologies. For routine and cost-sensitive syntheses, DIC/HOBt remains a viable option. For more rapid and efficient couplings, particularly when steric hindrance may be a concern, uronium salts such as HBTU and HATU are highly recommended. By selecting the appropriate coupling reagent and following the detailed protocols provided, researchers can efficiently synthesize propargylglycine-containing peptides with high purity and yield, enabling a wide range of subsequent chemical modifications.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

A Step-by-Step Guide to Boc Deprotection in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, serving as a robust temporary protecting group for the α-amino function of amino acids. Its widespread use stems from its stability under various coupling conditions and its susceptibility to cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). This application note provides a detailed, step-by-step guide to the Boc deprotection process in solid-phase peptide synthesis (SPPS), complete with experimental protocols, quantitative data for optimization, and troubleshooting guidance.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds via a unimolecular elimination mechanism (E1). The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.

It is the generation of the highly reactive tert-butyl cation that necessitates the use of "scavengers" in the deprotection cocktail. These scavengers are nucleophilic species that trap the carbocation, thereby preventing it from reacting with sensitive amino acid side chains, such as those of tryptophan, methionine, and cysteine, which could otherwise lead to undesired alkylation byproducts.

Experimental Workflow for Boc Deprotection and Neutralization

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, enabling the precise covalent modification of peptides and other biomolecules under physiological conditions.[1][2] Developed by Carolyn Bertozzi's group, this copper-free variant of "click chemistry" circumvents the cellular toxicity associated with copper catalysts, making it an ideal tool for in vivo and in vitro applications in complex biological environments.[3]

The reaction proceeds rapidly between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[4] The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction, eliminating the need for a catalyst.[5] The azide and cyclooctyne moieties are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[1][2]

This document provides detailed protocols for the incorporation of azide functionalities into peptides via Solid-Phase Peptide Synthesis (SPPS), subsequent SPAAC ligation with cyclooctyne-containing reagents, and purification and analysis of the resulting peptide conjugates.

Key Features of SPAAC for Peptide Conjugation

-

Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[2]

-

Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not interfere with native biological processes.[1]

-

High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low concentrations.[1]

-

Mild, Physiological Conditions: The reaction is typically performed in aqueous buffers at physiological pH and temperature, preserving the structure and function of the peptide.[2]

-

High Specificity and Efficiency: The reaction is highly selective, resulting in high yields of the desired conjugate with minimal byproducts.[2]

-

Versatility: SPAAC is compatible with a wide range of functional groups and has been used to conjugate peptides to various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs.[1][6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Containing Peptides

This protocol describes the incorporation of an azide-containing amino acid into a peptide sequence using standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected azide-containing amino acid (e.g., Fmoc-L-azidolysine, Fmoc-azidohomoalanine)

-

Rink Amide resin or other suitable solid support

-

Coupling reagents: HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine) or NMM (4-Methylmorpholine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Prepare the activated amino acid solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIEA (6-10 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature. To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat for Subsequent Amino Acids: Repeat steps 2-4 for each amino acid in the peptide sequence. Incorporate the Fmoc-protected azide-containing amino acid at the desired position using the same coupling protocol.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Incubate with agitation for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general procedure for the conjugation of an azide-containing peptide with a DBCO-functionalized molecule.

Materials:

-

Azide-containing peptide

-

DBCO-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free and azide-free buffer.

-

Organic Solvent (optional): DMSO or DMF for dissolving the DBCO reagent.

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Prepare a stock solution of the DBCO-functionalized molecule (e.g., 10 mM) in a minimal amount of a compatible organic solvent like DMSO.[7]

-

-

SPAAC Reaction:

-

Add the DBCO-reagent stock solution to the peptide solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[1] The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide precipitation.[7]

-

Incubate the reaction mixture at room temperature or 37°C.[1] Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the specific cyclooctyne.[1]

-

-

Reaction Monitoring (Optional):

-

The reaction progress can be monitored by analytical techniques such as RP-HPLC or LC-MS.[8] The consumption of starting materials and the formation of the product can be tracked over time.

-

DBCO has a characteristic UV absorbance around 309 nm, which can be monitored spectrophotometrically to follow its consumption.[9]

-

Protocol 3: Purification of the SPAAC-Conjugated Peptide

This protocol describes the purification of the peptide conjugate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

-

Crude SPAAC reaction mixture

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation: Acidify the crude reaction mixture with TFA to a pH of ~2-3 to stop the reaction.[8] Filter the sample through a 0.22 µm filter before injection.

-

HPLC Purification:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the sample onto the column.

-

Elute the peptide conjugate using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often effective for separating the product from unreacted starting materials and byproducts.[8][10]

-

Monitor the elution profile at 214 nm (peptide bond) and a wavelength appropriate for the conjugated moiety (if applicable).[10]

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the desired product peak.

-

Analyze the collected fractions by analytical RP-HPLC and mass spectrometry (e.g., LC-MS) to confirm purity and identity.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide conjugate as a fluffy white powder.

Data Presentation